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Compound of Interest

Compound Name:
2-chloro-N-(2-hydroxy-5-

methylphenyl)acetamide

CAS No.: 134997-67-4

Cat. No.: B2416678

Get Quote

Application Note: Synthesis Protocol for 2-Chloro-N-(2-hydroxy-5-methylphenyl)acetamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Objective: To provide a robust, self-validating, and highly regioselective protocol for the N-

acylation of 2-amino-4-methylphenol.

Introduction & Mechanistic Rationale
The compound 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide (CAS 134997-67-4) is a

highly valued bifunctional intermediate in medicinal chemistry, frequently utilized as a precursor

for pharmacologically active benzoxazinone scaffolds[1]. The synthesis relies on the acylation

of 2-amino-4-methylphenol (also known as 2-hydroxy-5-methylaniline), a versatile building

block featuring both an amine and a phenolic hydroxyl group[2].

Expertise & Causality: The Regioselectivity Principle When reacting a bifunctional nucleophile

with an highly electrophilic acylating agent like chloroacetyl chloride, controlling regioselectivity

is the primary synthetic challenge. Historically, Schotten-Baumann conditions or anhydrous
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acylation methods require strict stoichiometric and thermal control to prevent the formation of

O-acylated or diacylated byproducts[3][4].

This protocol achieves >95% N-acylation selectivity by exploiting the inherent electronic

differences between the two functional groups. The anilino nitrogen is significantly more

nucleophilic than the phenolic oxygen due to its lower electronegativity and higher polarizability

(Pearson’s Hard-Soft Acid-Base theory). By maintaining the reaction temperature at 0 °C during

the exothermic addition and strictly limiting the acylating agent to 1.05 equivalents, the

activation energy barrier for O-acylation is avoided. Furthermore, Triethylamine (TEA) is

employed as an acid scavenger. It neutralizes the HCl byproduct, preventing the formation of

the unreactive amine-hydrochloride salt and driving the reaction to completion.

2-Amino-4-methylphenol
(Bifunctional Nucleophile)

Anilino Nitrogen (-NH2)
Stronger Nucleophile

Phenolic Oxygen (-OH)
Weaker Nucleophile

Kinetically Favored
(0 °C to RT, 1.05 eq)

O-Acylation / Diacylation
(Excess Reagent / Heat)

Target Regioisomer:
N-Acylated Product

Click to download full resolution via product page

Logical flow of regioselective N-acylation exploiting nucleophilicity differences.

Quantitative Data & Reagent Preparation
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To ensure reproducibility, all reagents must be accurately measured. The use of anhydrous

Dichloromethane (DCM) is critical to prevent the premature hydrolysis of chloroacetyl chloride

into chloroacetic acid.

Table 1: Reaction Stoichiometry (10 mmol Scale)

Reagent /
Solvent

MW ( g/mol
)

Equivalents
Amount
(mmol)

Mass /
Volume

Role

2-Amino-4-

methylphenol
123.15 1.00 10.0 1.23 g

Limiting

Reagent

Chloroacetyl

chloride
112.94 1.05 10.5

0.84 mL (1.19

g)

Acylating

Agent

Triethylamine

(TEA)
101.19 1.20 12.0

1.67 mL (1.21

g)

Acid

Scavenger

Dichlorometh

ane (DCM)
84.93 - - 25.0 mL

Solvent

(Anhydrous)

Experimental Protocol & Self-Validating Workflow
This protocol is designed as a self-validating system. The integrated In-Process Controls

(IPCs) and chemically logical work-up steps ensure that any deviation is caught before final

isolation, guaranteeing high purity.

Step 1: Setup and Activation

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen

inlet.

Add 2-amino-4-methylphenol (1.23 g, 10.0 mmol) and anhydrous DCM (20 mL) to the flask.

Stir to create a suspension/solution.

Add Triethylamine (1.67 mL, 12.0 mmol) in one portion.

Submerge the flask in an ice-water bath and allow the mixture to cool to exactly 0 °C for 10

minutes.
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Step 2: Electrophile Addition 5. Prepare a solution of chloroacetyl chloride (0.84 mL, 10.5

mmol) in anhydrous DCM (5 mL). 6. Using an addition funnel or syringe pump, add the

chloroacetyl chloride solution dropwise over 15–20 minutes. Observation: The reaction is

exothermic, and a white precipitate (TEA·HCl) will begin to form.

Step 3: Reaction & In-Process Control (IPC) 7. Remove the ice bath and allow the reaction to

warm to room temperature (RT). Stir for 2 hours. 8. Self-Validation (IPC): Withdraw a 10 µL

aliquot, dilute in 1 mL methanol, and analyze via TLC (EtOAc:Hexane 1:2) and LC-MS.

Pass Criteria: Complete disappearance of the starting material spot. If unreacted amine

persists, add 0.05 eq of chloroacetyl chloride and stir for an additional 30 minutes.

Step 4: Orthogonal Work-up 9. Quench the reaction by adding 15 mL of deionized water.

Transfer to a separatory funnel. 10. Amine Scavenging: Wash the organic layer with 1M

aqueous HCl (2 × 15 mL). Causality: This selectively protonates and removes any trace

unreacted starting material and TEA into the aqueous phase. 11. Acid Scavenging: Wash the

organic layer with saturated aqueous NaHCO₃ (1 × 15 mL). Causality: This neutralizes and

removes any hydrolyzed chloroacetic acid. 12. Wash with brine (15 mL), collect the organic

layer, and dry over anhydrous Na₂SO₄.

Step 5: Isolation 13. Filter off the drying agent and concentrate the filtrate under reduced

pressure. 14. Triturate the resulting crude solid with cold hexanes, filter, and dry under a high

vacuum to yield the pure 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide as a crystalline

solid.
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1. Setup
Dissolve Aminophenol + TEA in DCM

2. Activation
Cool to 0 °C (Ice Bath)

3. Addition
Dropwise Chloroacetyl Chloride

4. Reaction
Stir at RT for 2 Hours

5. IPC Validation
TLC / LC-MS Confirmation

6. Work-up
Wash: HCl, NaHCO3, Brine

7. Isolation
Dry, Concentrate & Triturate

Click to download full resolution via product page

Step-by-step experimental workflow for the synthesis and isolation of the target acetamide.

Analytical Characterization
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Verify the structural integrity of the synthesized product against the following expected

analytical parameters.

Table 2: Expected Analytical Data

Analytical Technique Expected Signals / Observations

LC-MS (ESI+)
m/z: [M+H]⁺ calculated for C₉H₁₀ClNO₂: 200.05;

Found: ~200.1

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm): ~9.50 (br s, 1H, NH), ~9.25 (br s, 1H,

OH), 7.65 (d, J = 2.0 Hz, 1H, Ar-H), 6.80 (dd, J =

8.2, 2.0 Hz, 1H, Ar-H), 6.72 (d, J = 8.2 Hz, 1H,

Ar-H), 4.32 (s, 2H, -CH₂Cl), 2.18 (s, 3H, -CH₃).

TLC (EtOAc:Hexane 1:2)
R_f: ~0.45 (UV active, stains brown with

KMnO₄)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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